molecular formula C21H27N3O3S B2669258 1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203364-00-4

1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2669258
CAS RN: 1203364-00-4
M. Wt: 401.53
InChI Key: CTQGUKJHYLLFSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar urea derivatives has been reported in the literature . In one study, a series of novel urea derivatives were designed and synthesized for their potential application in inhibiting root growth .

Scientific Research Applications

Macrocyclic Ligands and Anion Complexation

Macrocyclic bis(ureas) based on diphenylurea, including compounds with ethynylene and butadiynylene linkers, have been explored for their ability to complex with anions such as chloride, bromide, iodide, nitrate, and hydrogen sulfate. These studies highlight the potential of such compounds in anion recognition and sensor applications (Kretschmer, Dittmann, & Beck, 2014).

Antioxidant and Enzyme Inhibition

Phenethylamine-derived ureas have been synthesized and evaluated for their inhibitory activities against human carbonic anhydrase (hCA) I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), as well as for their antioxidant properties. This research suggests a potential role in therapeutic applications targeting neurodegenerative diseases and conditions requiring antioxidant intervention (Aksu et al., 2016).

Histone Deacetylase Inhibition

1-Arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines have been developed as potent histone deacetylase (HDAC) inhibitors. These compounds exhibit cytotoxicity towards PC-3 cells, suggesting potential applications in the development of cancer therapeutics, particularly for prostate cancer (Liu et al., 2015).

Anticonvulsant Activity

Derivatives of urea/thiourea, particularly those containing phenylsulfonyl groups, have been synthesized and screened for their anticonvulsant activity. The results indicated significant efficacy, highlighting the potential for these compounds in the treatment of seizure disorders (Thakur et al., 2017).

Future Directions

The future directions for research on “1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea” and similar compounds could involve further investigation of their potential applications, particularly in the field of plant growth regulation . Further studies could also focus on understanding their mechanism of action and optimizing their properties for specific applications.

properties

IUPAC Name

1-(2-phenylethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-2-15-28(26,27)24-14-6-9-18-16-19(10-11-20(18)24)23-21(25)22-13-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,16H,2,6,9,12-15H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQGUKJHYLLFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

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